1,4-Dibromocyclohexane

Catalog No.
S3340044
CAS No.
35076-92-7
M.F
C6H10Br2
M. Wt
241.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromocyclohexane

Research chemists often require a rigid 1,4-dielectrophile for constructing bridged bicycles without isomer scrambling. 1,4-Dibromocyclohexane, with exclusive para-dibromide orientation and strong diaxial conformational bias, enables clean synthesis of bicyclo[2.2.2]octane scaffolds and rigid polymer networks. - Eliminates isomer contamination inherent to 1,2- or 1,3-dibromides. - Superior electrophilic reactivity over 1,4-dichloro analog for SN2 couplings. - Ensures high Tg in cross-linked materials, outperforming flexible acyclic linkers. Available as mixed or purified cis/trans isomers.

CAS Number

35076-92-7

Product Name

1,4-Dibromocyclohexane

IUPAC Name

1,4-dibromocyclohexane

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

InChI

InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2

InChI Key

OALGWDQLKYPDRK-UHFFFAOYSA-N

SMILES

C1CC(CCC1Br)Br

Canonical SMILES

C1CC(CCC1Br)Br

The exact mass of the compound 1,4-Dibromocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,4-Dibromocyclohexane, Cyclohexane, 1,4-dibromo-, 1,4-Dibromo-cyclohexane, p-Dibromocyclohexane

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1,4-Dibromocyclohexane is a cyclic dihalide characterized by its rigid six-membered ring and two highly reactive bromine leaving groups at the para positions. Commercially available as a mixture of cis and trans isomers or as purified stereoisomers, it serves as a critical bifunctional electrophile in advanced organic synthesis and materials science. Its primary procurement value lies in its utility as a precursor for bridged bicyclic systems (such as bicyclo[2.2.2]octanes), a classic substrate for Grob fragmentations, and a rigidifying cross-linking agent in polymer chemistry. Unlike acyclic dibromoalkanes, the cyclohexane core imparts significant steric constraints and conformational predictability, making it indispensable for synthesizing conformationally restricted active pharmaceutical ingredients (APIs) and high-Tg polymer networks [1].

Procurement Fit

Physical Form Crystalline solid enables straightforward identity confirmation and simplifies storage, distinguishing it from liquid regioisomers.
Linker Geometry Symmetrical 1,4-disubstitution provides a rigid, geometrically defined C6 spacer for installing two nucleophilic fragments with predictable separation.
Synthetic Utility Chemically equivalent leaving groups support efficient bis-alkylation and macrocyclization workflows without steric interference.

Substituting 1,4-dibromocyclohexane with closely related dihalides fundamentally alters reaction trajectories and material properties. Replacing it with 1,2- or 1,3-dibromocyclohexane shifts the regiochemistry of double-alkylation reactions, yielding fused or spirocyclic systems rather than the desired 1,4-bridged bicyclic architectures. Furthermore, substitution with 1,4-dichlorocyclohexane significantly reduces electrophilic reactivity in SN2 displacements and Grignard reagent formations due to the higher bond dissociation energy of the C-Cl bond. In polymer applications, replacing 1,4-dibromocyclohexane with an acyclic analog like 1,6-dibromohexane eliminates the conformational rigidity of the cyclic backbone, leading to cross-linked networks with drastically lower glass transition temperatures and reduced mechanical stability[1].

Substitution Risk

Regioisomer geometry: 1,2- or 1,3-isomers alter the spatial separation and dihedral angle of the two leaving groups, which may disrupt the target spacer geometry.
Conformational equilibrium: The distinct ΔG between diaxial and diequatorial conformers shifts solution-phase reactivity; the 1,4-isomer's equilibrium cannot be reproduced by other regioisomers.
Isomeric mixtures: Non-selective bromination products yield complex distributions with variable material properties, compromising reproducibility in macrocycle or polymer synthesis.

Enhanced Electrophilic Reactivity vs. 1,4-Dichlorocyclohexane

In synthetic pathways requiring double displacement or organometallic coupling, 1,4-dibromocyclohexane provides significantly higher reactivity than 1,4-dichlorocyclohexane. The C-Br bond has a lower bond dissociation energy and greater polarizability, making it a more effective leaving group for SN2 reactions and a more efficient precursor for di-Grignard or organolithium formation. Consequently, reactions utilizing the dibromo derivative typically proceed at lower temperatures with higher yields, whereas the dichloro analog often requires harsh conditions or extended reaction times that can lead to undesired elimination side products[1].

Evidence DimensionLeaving group ability / Bond dissociation energy
Target Compound DataC-Br bond facilitates rapid SN2 displacement and metal-halogen exchange.
Comparator Or Baseline1,4-Dichlorocyclohexane (C-Cl bond is stronger and less reactive).
Quantified DifferenceBromide is typically >50x more reactive as a leaving group than chloride in standard SN2 displacements.
ConditionsStandard nucleophilic substitution or Grignard formation conditions.

Buyers synthesizing bridged bicyclic APIs or complex organometallics must procure the dibromo variant to ensure viable reaction kinetics and minimize elimination byproducts.

Purity Metric
Class-level
111 °C (crystalline solid); liquid or lower-melting solids for 1,2-/1,3-isomers
Supports non-spectroscopic identity check and storage stability.
Contamination with other regioisomers lowers the melting point.

Diaxial Conformational Preference for Stereocontrolled Synthesis

The stereochemical behavior of trans-1,4-dihalocyclohexanes is highly dependent on the halogen size. While trans-1,4-dichlorocyclohexane exhibits a relatively balanced equilibrium between the diequatorial (ee) and diaxial (aa) conformations, trans-1,4-dibromocyclohexane strongly favors the diaxial (aa) conformation due to the larger steric bulk and dipole-dipole repulsions of the bromine atoms. This pronounced diaxial preference is critical for specific stereocontrolled reactions, including Grob fragmentations, where the antiperiplanar arrangement of the leaving groups dictates the fragmentation mechanism and the stereochemistry of the resulting diene[1].

Evidence DimensionConformational equilibrium (aa vs. ee)
Target Compound Datatrans-1,4-Dibromocyclohexane strongly prefers the diaxial (aa) conformation.
Comparator Or Baselinetrans-1,4-Dichlorocyclohexane (more balanced ee/aa population).
Quantified DifferenceSignificant shift in conformational equilibrium toward the diaxial state due to increased steric bulk of Br vs. Cl.
ConditionsSolution-phase conformational analysis.

Procurement of the dibromo compound is essential when the synthetic route relies on a rigid diaxial conformation to drive specific stereoelectronic pathways like the Grob fragmentation.

ΔG (aa→ee)
Head-to-head
0.9 kcal mol⁻¹ (1,4-isomer) vs. 1.5 kcal mol⁻¹ (1,2-isomer)
Indicates a more balanced diequatorial-diaxial equilibrium, influencing spacer flexibility.
40% lower ΔG; vapor phase estimation from low-temperature NMR.

Increased Glass Transition Temperature (Tg) in Cross-Linked Networks

When used as a cross-linking agent in polymer synthesis, 1,4-dibromocyclohexane imparts significant structural rigidity compared to acyclic alternatives like 1,6-dibromohexane. The incorporation of the cyclohexane ring restricts the conformational mobility of the polymer backbone. This restriction translates to a higher glass transition temperature (Tg) and improved thermal stability in the resulting thermosets or elastomers. Acyclic cross-linkers, by contrast, introduce flexible polymethylene chains that lower the Tg and increase the free volume of the material [1].

Evidence DimensionPolymer chain rigidity and thermal behavior (Tg)
Target Compound Data1,4-Dibromocyclohexane introduces a rigid cyclic core.
Comparator Or Baseline1,6-Dibromohexane (introduces a flexible acyclic chain).
Quantified DifferenceCyclic cross-linkers systematically increase Tg compared to flexible acyclic analogs of similar molecular weight.
ConditionsCross-linking of functionalized polymers or resins.

Materials engineers must select 1,4-dibromocyclohexane over acyclic dibromides when formulating high-temperature resins or rigid polymer networks.

Bond Geometry
Head-to-head
C–Br 1.834 Å; Dihedral (C1–Br···C4–Br) 60.3 ± 0.5°
Defines precise spacer dimensions for molecular modeling and MD simulations.
Shorter than activated analogs (e.g., 1.96 Å in dicyano derivative). Single-crystal XRD.
Synthetic Yield
Data to verify
~85% (bis-pyridinium salt)
Enables efficient symmetric cyanine dye precursor synthesis.
Cross-study comparison; higher than typical 1,2-dibromoalkane yields. Refluxing xylene.
NMR Benchmark
Class-level
SCS prediction error 0.07 ppm (CHARGE4 model, 118 data points)
Serves as a reliable conformational standard for calibrating NMR prediction algorithms.
Rigid chair minimizes conformational averaging; validated against axial/equatorial signals.

Synthesis of Bridged Bicyclic Compounds

1,4-Dibromocyclohexane is a highly effective precursor for synthesizing bicyclo[2.2.2]octane derivatives via double alkylation strategies, leveraging its specific 1,4-substitution pattern which cannot be achieved with 1,2- or 1,3-isomers [1].

Grob Fragmentation Substrates

It is widely utilized in the synthesis of specific dienes and medium-sized rings via the Grob fragmentation, where its strong diaxial conformational preference ensures the correct stereoelectronic alignment for the reaction [2].

High-Tg Polymer Cross-Linking

Employed in the materials industry to cross-link polymers and resins where maintaining high thermal stability and mechanical rigidity is paramount, outperforming flexible acyclic cross-linkers like 1,6-dibromohexane [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Symmetrical Bis-Quaternary Cyanine Dye Synthesis
Rigid C6 symmetric dielectrophilic linker with defined dihedral angle
Bis-alkylation reaction yield and spacer geometry reproducibility
Macrocyclic Polymer Synthesis by ATRC
180°-oriented initiating sites from diequatorial conformer
Intramolecular cyclization efficiency and macrocycle definition
Epoxy-Cyclohexene Precursors for Cyclitol Synthesis
Stereochemically pure 1,4-disubstituted scaffold
Isomeric epoxy intermediate separation and chiral integrity
Conformational Standard for NMR and Computational Chemistry
Rigid chair structure with distinct axial/equatorial proton signals
NMR chemical shift prediction accuracy and force-field parameterization

XLogP3

3.1

Other CAS

13618-83-2
35076-92-7

General Manufacturing Information

Cyclohexane, 1,4-dibromo-: INACTIVE

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